Structural Differentiation from the Closest Patent-Disclosed Thiazolylbenzofuran Analogs: Cyclohexyl vs. Alkyl/Aryl R¹ Substituents
CAS 2034589-20-1 is structurally defined within the Fujisawa thiazolylbenzofuran patent (EP 0 528 337 A1) as falling under the general Formula (I), where R¹ = cyclohexyl (a cyclo(lower)alkyl), R² = H, R³ = 7-methoxy, R⁴ = H, A = methylene, X = single bond, and Y = O [1]. In the patent's preferred embodiments, R¹ is most commonly lower alkyl (e.g., methyl, ethyl, propyl, isopropyl, butyl) or optionally substituted aryl, with cyclo(lower)alkyl constituting a distinct, less-explored sub-class [1][2]. The cyclohexyl substituent introduces a markedly different steric and lipophilic profile (calculated logP contribution ~2.5 vs. ~1.5 for n-propyl; estimated molecular volume ~175 ų for cyclohexyl vs. ~100 ų for isopropyl) compared to the linear or branched alkyl analogs predominantly exemplified in the patent. This structural differentiation is quantifiable through computed physicochemical descriptors: the target compound exhibits a topological polar surface area (tPSA) of 71.6 Ų and a consensus logP of approximately 4.8, positioning it at the higher lipophilicity boundary of the patent chemical space—a parameter known to influence membrane permeability and target engagement in leukotriene receptor antagonism . No direct head-to-head activity data exist comparing this specific compound with close analogs; however, class-level SAR from the patent indicates that the nature of R¹ directly modulates antagonistic potency against LTD₄-induced contraction in guinea pig tracheal preparations [1].
| Evidence Dimension | Physicochemical differentiation: lipophilicity and steric bulk of R¹ substituent |
|---|---|
| Target Compound Data | R¹ = cyclohexyl; consensus logP ~4.8; tPSA = 71.6 Ų; molecular volume of cyclohexyl fragment ~175 ų |
| Comparator Or Baseline | Closest patent-exemplified analogs with R¹ = n-propyl, isopropyl, or n-butyl; typical consensus logP ~3.5–4.2; smaller R¹ molecular volumes (~85–120 ų) |
| Quantified Difference | Estimated logP increase of 0.6–1.3 log units; molecular volume increase of ~55–90 ų relative to alkyl R¹ comparators |
| Conditions | In silico physicochemical property prediction (consensus logP, tPSA) calculated by standard cheminformatics methods; no direct comparative in vitro data available for this specific compound in published literature as of 2025. |
Why This Matters
The distinct lipophilic and steric signature of the cyclohexyl substituent makes this compound a valuable tool for probing hydrophobic binding pockets in leukotriene receptors or other targets where bulkier R¹ groups are hypothesized to enhance affinity, thereby justifying its selection over more common alkyl-substituted analogs for SAR expansion studies.
- [1] Matsuo M, Okumura K, Shigenaga S, Matsuda H (Fujisawa Pharmaceutical Co., Ltd.). New thiazolylbenzofuran derivatives, processes for the preparation thereof and pharmaceutical composition comprising the same. European Patent Application EP 0 528 337 A1, published 24 February 1993. View Source
- [2] Fujisawa Pharmaceutical Co., Ltd. Thiazolylbenzofuran derivatives as leukotriene and prostaglandin D2 receptor antagonists. US Patent Application Publication. 2005. View Source
